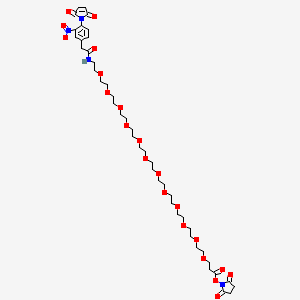
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl compounds. These products have significant applications in different fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. It can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride include:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other hydroxylamine derivatives. This makes it particularly valuable in applications requiring precise chemical modifications .
Eigenschaften
Molekularformel |
C6H6ClF2NO |
|---|---|
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
O-(3,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
InChI-Schlüssel |
CLWDITNXIGVYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1ON)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)













